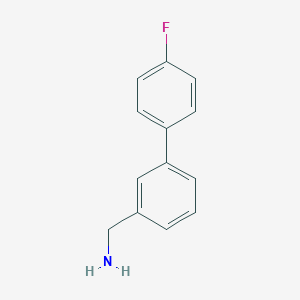

4'-Fluoro-biphenyl-3-methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(4-fluorophenyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKRFSJCHRYVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282865 | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177976-50-0 | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177976-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro Biphenyl 3 Methanamine and Analogues

Strategic Approaches to Biphenyl (B1667301) Core Construction

The formation of the C-C bond linking the two phenyl rings is a critical step in synthesizing the biphenyl scaffold. Palladium-catalyzed cross-coupling reactions are the dominant methods for this transformation due to their efficiency and functional group tolerance. bohrium.comrsc.org However, older, less versatile methods also exist in the chemical literature.

Palladium-catalyzed reactions have become indispensable in modern organic synthesis for their ability to form carbon-carbon bonds with high selectivity and yield under mild conditions. youtube.com Several named reactions fall under this category, each utilizing a different organometallic reagent.

First reported in 1981, the Suzuki-Miyaura coupling has become a premier method for creating biaryl compounds. tcichemicals.com The reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium(0) complex in the presence of a base. tcichemicals.com Its advantages include the commercial availability and stability of boronic acids, the mild reaction conditions, and a high tolerance for a wide array of functional groups. tcichemicals.comuliege.be

The synthesis of fluorinated biphenyls, the core of the target molecule, is readily achieved using this protocol. mdpi.com For instance, the reaction between 1-bromo-4-fluorobenzene (B142099) and a suitably substituted phenylboronic acid can be catalyzed by supported palladium nanoparticles, demonstrating the method's versatility. mdpi.com

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming an organopalladium(II) complex.

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the palladium(0) catalyst.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

| Aryl Halide (e.g., 1-bromo-4-fluorobenzene) | Aryl Boronic Acid (e.g., 3-formylphenylboronic acid) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | High |

| Aryl Triflate | Arylboronic Ester | PdCl₂(dppf) | K₃PO₄ | Dioxane | Good to Excellent |

This table represents typical conditions for Suzuki-Miyaura coupling reactions.

While the Suzuki-Miyaura coupling is highly popular, other palladium-catalyzed methods provide alternative routes to biaryl scaffolds. bohrium.comrsc.org

Kumada Coupling: This was one of the first catalytic cross-coupling methods developed, reported independently by the Kumada and Corriu groups in 1972. wikipedia.org It utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction, making it less suitable for complex molecules compared to the Suzuki coupling. organic-chemistry.orgorganic-chemistry.org However, it remains a cost-effective method for certain applications, including the synthesis of unsymmetrical biaryls. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a vast range of functional groups, including esters, amines, and ketones. wikipedia.orgthermofisher.com The primary drawback is the high toxicity of organotin compounds, which poses challenges for purification and waste disposal. organic-chemistry.org

Negishi Coupling: Reported in 1977, the Negishi coupling employs organozinc reagents to couple with organic halides, catalyzed by nickel or palladium. youtube.comwikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than organoborons but less reactive than Grignard reagents, offering a balance of reactivity and functional group tolerance. organic-chemistry.org This reaction is known for its broad scope and good yields in the preparation of unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

| Kumada | Organomagnesium (Grignard) | Ni or Pd complexes | High reactivity, lower functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Stille | Organotin (Stannane) | Pd complexes | High functional group tolerance, toxic reagents. organic-chemistry.orgthermofisher.com |

| Negishi | Organozinc | Ni or Pd complexes | Good balance of reactivity and tolerance. wikipedia.orgorganic-chemistry.org |

A comparison of key palladium-catalyzed cross-coupling reactions.

Before the advent of palladium-catalyzed reactions, several other methods were used for biaryl synthesis. These are generally less efficient and require harsher conditions. nih.gov

Ullmann Reaction: Discovered by Fritz Ullmann in 1901, this reaction involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. wikipedia.orgthermofisher.com The "classic" Ullmann reaction requires high temperatures (often >200°C) and stoichiometric amounts of copper powder. wikipedia.orgorganic-chemistry.org While modern variations have been developed with improved conditions, the reaction is often limited to electron-deficient aryl halides and can have erratic yields. wikipedia.org

Wurtz-Fittig Reaction: This reaction is an extension of the Wurtz reaction, involving the treatment of an aryl halide and an alkyl halide with sodium metal to form a substituted aromatic compound. wikipedia.orgunacademy.com When two aryl halides are used, it can produce biphenyl compounds. wikipedia.orgyoutube.com The reaction is plagued by side reactions and is generally low-yielding, limiting its synthetic utility. wikipedia.org The mechanism is thought to involve either radical or organosodium intermediates. wikipedia.org

Bennett-Turner Reaction: In 1914, Bennett and Turner reported the synthesis of biphenyl through the homocoupling of phenylmagnesium bromide using a chromium trichloride (B1173362) (CrCl₃) catalyst. nih.gov Later work showed that copper(II) chloride (CuCl₂) could also promote this transformation. nih.gov This method represents an early example of transition metal-catalyzed coupling of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Scaffolds

Introduction of the Aminomethyl Moiety

Once the 4'-fluoro-biphenyl-3-carbaldehyde core is assembled, the final step is the conversion of the aldehyde group into a primary aminomethyl group (-CH₂NH₂).

Reductive amination is a highly effective and common method for forming amines from carbonyl compounds. wikipedia.org The process converts an aldehyde or ketone into an amine through an intermediate imine. wikipedia.orgpearson.com

The reaction proceeds in two main stages, which can be performed sequentially in one pot (direct reductive amination) or in separate steps (indirect reductive amination): wikipedia.orgpearson.com

Imine Formation: The carbonyl compound (4'-fluoro-biphenyl-3-carbaldehyde) reacts with an amine source, typically ammonia (B1221849) for primary amines, under neutral or weakly acidic conditions. This forms a hemiaminal intermediate, which then dehydrates to form an imine. pearson.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine product. pearson.com

A variety of reducing agents can be employed for the reduction step. The choice of reagent is crucial, especially in direct reductive amination, where the agent must selectively reduce the imine in the presence of the starting aldehyde. ias.ac.in

Commonly used reducing agents include:

Sodium cyanoborohydride (NaBH₃CN): A mild reducing agent that is particularly effective for direct reductive amination as it reduces imines much faster than aldehydes or ketones at slightly acidic pH. pearson.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent that works well for a wide variety of substrates.

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd) or Nickel (Ni) is also a common method for reducing the imine intermediate. pearson.com

The indirect reductive amination of aromatic aldehydes using aqueous ammonia can sometimes lead to the formation of hydrobenzamides, which upon reduction can produce a mixture of primary and secondary benzylamines. ias.ac.in Therefore, careful control of reaction conditions is necessary to selectively obtain the desired primary amine, 4'-fluoro-biphenyl-3-methanamine.

Phthalimide-based Amination Procedures

A well-established method for the introduction of a primary amine functionality onto an alkyl halide is the Gabriel synthesis, which utilizes phthalimide (B116566). wikipedia.orglibretexts.orgmasterorganicchemistry.com This classical approach offers a reliable means to avoid the common issue of over-alkylation often encountered with direct alkylation of ammonia. wikipedia.org The synthesis proceeds in a two-step sequence: N-alkylation of potassium phthalimide followed by hydrazinolysis or acidic hydrolysis to release the primary amine. wikipedia.orglibretexts.orgmasterorganicchemistry.comthermofisher.comjk-sci.com

In the context of synthesizing biphenylmethylamines, this method would typically involve the reaction of a 3-(halomethyl)-4'-fluorobiphenyl with potassium phthalimide. The resulting N-substituted phthalimide is then cleaved to yield the desired this compound. The cleavage is often performed using hydrazine (B178648) hydrate (B1144303) in a procedure known as the Ing-Manske procedure, which provides a milder alternative to acidic hydrolysis. wikipedia.orgthermofisher.com

| Step | Reagents and Conditions | Intermediate/Product | Description |

| 1. N-Alkylation | 3-(Bromomethyl)-4'-fluorobiphenyl, Potassium phthalimide, DMF | 2-(4'-Fluoro-[1,1'-biphenyl]-3-ylmethyl)isoindoline-1,3-dione | The phthalimide anion acts as a nucleophile, displacing the bromide to form the N-alkylated phthalimide. masterorganicchemistry.com |

| 2. Deprotection | Hydrazine hydrate, Ethanol, Reflux | This compound | Hydrazine cleaves the phthalimide group, releasing the primary amine and forming a stable phthalhydrazide (B32825) byproduct. wikipedia.orglibretexts.org |

Direct Aminomethylation Techniques on Aromatic Systems

Direct aminomethylation, most notably the Mannich reaction, provides a convergent approach to introduce an aminomethyl group onto an activated aromatic ring. This one-pot, three-component condensation involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. The reaction proceeds through the formation of an electrophilic iminium ion, which then undergoes electrophilic aromatic substitution.

For the synthesis of biphenyl derivatives, a suitably activated 4'-fluorobiphenyl could potentially undergo a Mannich-type reaction. However, the direct aminomethylation of non-activated aromatic systems like 4'-fluorobiphenyl can be challenging and may require harsh conditions or specific catalysts. Research in this area often focuses on enhancing the reactivity of the aromatic substrate or the aminomethylating agent. While direct application to 4'-fluorobiphenyl is not extensively documented in readily available literature, the general principles of the Mannich reaction suggest a plausible, albeit potentially low-yielding, route.

Fluorination Strategies for the Biphenyl System

The introduction of a fluorine atom onto the biphenyl scaffold can be achieved through two main strategies: the use of pre-fluorinated building blocks in the coupling reaction or the fluorination of the biphenyl core after its formation.

Incorporation of Fluorine via Fluorinated Building Blocks

The most prevalent and efficient method for constructing the 4'-fluorobiphenyl core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. To synthesize this compound precursors, this typically involves the reaction of a (4-fluorophenyl)boronic acid with a 3-substituted bromobenzene (B47551) derivative (e.g., 3-bromobenzonitrile (B1265711) or 3-bromobenzyl bromide). The versatility of the Suzuki-Miyaura coupling allows for a wide range of functional groups to be tolerated, making it a cornerstone in the synthesis of complex biphenyls.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| (4-Fluorophenyl)boronic acid | 3-Bromobenzonitrile | Pd(PPh₃)₄, Na₂CO₃ | 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile |

| (4-Fluorophenyl)boronic acid | 1-Bromo-3-(bromomethyl)benzene | Pd(dppf)Cl₂, K₂CO₃ | 3-(Bromomethyl)-4'-fluorobiphenyl |

The resulting fluorinated biphenyl intermediates can then be further elaborated to introduce the methanamine functionality. For instance, the nitrile group of 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile can be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Post-Coupling Fluorination Methods

Late-stage fluorination (LSF) has emerged as a powerful strategy in medicinal chemistry, allowing for the introduction of fluorine atoms into complex molecules at a late stage of the synthesis. nih.govnih.gov This approach is advantageous as it enables the synthesis of a diverse range of fluorinated analogues from a common non-fluorinated precursor.

For the synthesis of this compound, a post-coupling fluorination strategy would involve the formation of a biphenyl-3-methanamine derivative with a suitable precursor for fluorination at the 4'-position, such as a hydroxyl or a bromo group.

Electrophilic Fluorination: Reagents like Selectfluor can be used for the electrophilic fluorination of electron-rich aromatic rings. nih.govdntb.gov.ua If the 4'-position of the biphenyl system is sufficiently activated, direct C-H fluorination or fluorination of a precursor group could be achieved. Photofluorination of aliphatic C-H bonds promoted by a phthalimide group has also been reported, suggesting another potential avenue for late-stage functionalization. nih.gov

Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNA) can be employed to introduce fluorine, typically by displacing a leaving group like a nitro or a halogen group on an activated aromatic ring. The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine onto an aromatic ring starting from an aniline (B41778). nih.gov

Enantioselective Synthetic Routes to Chiral Amine Derivatives

The development of enantioselective methods to produce chiral amines is of paramount importance due to their prevalence in pharmaceuticals and agrochemicals. For this compound, creating a chiral center at the benzylic position requires stereocontrolled synthesis.

Asymmetric Hydrogenation of Imines and Related Substrates

Asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods for the synthesis of chiral amines. nih.govresearchgate.net This transformation is typically catalyzed by transition metal complexes containing chiral ligands. Iridium, rhodium, and ruthenium-based catalysts have been extensively studied and have shown high efficiency and enantioselectivity for a wide range of substrates. nih.govresearchgate.net

The synthesis of chiral this compound via this route would involve the initial preparation of the corresponding imine, for example, by condensation of 4'-fluoro-biphenyl-3-carbaldehyde with an appropriate amine. Subsequent asymmetric hydrogenation of this imine in the presence of a chiral catalyst would yield the enantiomerically enriched amine.

| Catalyst System | Imine Substrate | Key Features |

| Ir-f-Binaphane | Acyclic aryl imines | High enantioselectivities (up to 96% ee) and complete conversions. dicp.ac.cn |

| Mn-based catalysts with chiral ferrocenyl P,N,N ligands | Fluorinated imines | Broad functional group tolerance and high enantiomeric excess (up to 98% ee). nih.gov |

| Rh-chiral diphosphine catalysts | N-benzyl ketoimines | Effective for the asymmetric reductive amination of keto acid derivatives. dicp.ac.cn |

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantioselectivity. The presence of the fluorine atom in the substrate can also influence the catalytic activity and stereochemical outcome of the reaction. nih.gov

Chiral Auxiliary or Ligand-Based Approaches for Stereoselective Synthesis

The stereoselective synthesis of chiral amines, including this compound and its analogues, is a critical endeavor in medicinal chemistry, as the stereochemistry of a molecule is often paramount to its biological activity. Chiral auxiliaries and ligands play a pivotal role in asymmetric synthesis, enabling the control of stereochemical outcomes to produce enantiomerically pure compounds. These methods typically involve the temporary attachment of a chiral auxiliary to a substrate to direct a stereoselective transformation, after which the auxiliary is removed. Alternatively, chiral ligands can be used in conjunction with metal catalysts to create a chiral environment that favors the formation of one enantiomer over the other.

A prominent strategy for the asymmetric synthesis of fluorinated chiral amines involves the use of N-tert-butylsulfinyl imines. nih.govcas.cn This method is lauded for its high stereoselectivity, broad substrate scope, and operational simplicity. nih.govcas.cn The general approach involves the condensation of an aldehyde or ketone with an enantiopure N-tert-butylsulfinamide to form an N-tert-butylsulfinyl imine. Subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group. The auxiliary can then be readily cleaved under acidic conditions to afford the desired chiral amine. While direct examples for this compound are not prevalent in the literature, the synthesis of analogous chiral amines demonstrates the robustness of this methodology.

Another powerful approach utilizes chiral nickel (II) complexes for the asymmetric synthesis of fluorinated amino acids, which can serve as precursors to chiral amines. beilstein-journals.orgnih.gov In this method, a chiral Ni(II) complex acts as a template, with an aryl moiety blocking one face of the complex, thereby directing the alkylation step with high diastereoselectivity. beilstein-journals.orgnih.gov This strategy has been successfully employed for the gram-scale synthesis of various fluorinated amino acids with excellent enantiomeric purities. beilstein-journals.orgnih.gov

Furthermore, the development of novel chiral ligands continues to expand the toolkit for asymmetric catalysis. For instance, C2-symmetric chiral N,N'-dioxide ligands, synthesized from readily available amino acids and amines, have been shown to be effective in a variety of metal-catalyzed asymmetric reactions. rsc.org These ligands form non-planar cis-α complexes with metal ions, creating a well-defined chiral pocket for stereocontrol. rsc.org Similarly, chiral biphenyl diphosphines, such as SYNPHOS and DIFLUORPHOS, have been designed for asymmetric hydrogenation reactions, a key method for producing chiral compounds. nih.gov

Biocatalysis, often in combination with chemocatalysis, has also emerged as a powerful tool for the synthesis of chiral amines. nih.gov For example, a one-pot chemoenzymatic approach combining a biocatalytic reductive amination or imine reduction with a Buchwald-Hartwig cross-coupling reaction can produce a variety of α-chiral aniline derivatives. nih.gov The use of a surfactant can enable these reactions to be performed sequentially in the same vessel, preventing inhibition of the palladium catalyst by components of the biocatalytic reaction mixture. nih.gov

The following table summarizes representative data from studies on the stereoselective synthesis of chiral amines and related compounds using chiral auxiliaries and ligands, illustrating the potential of these methods for the synthesis of this compound and its analogues.

| Chiral Auxiliary/Ligand | Substrate | Reaction Type | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |

| (1S,2S)-Pseudoephenamine | N-Acyloxazolidinone | Asymmetric Alkylation | Alkylated Product | 98:2 to >99:1 d.r. | harvard.edu |

| Chiral Ni(II) Complex | Fluorinated Alkyl Iodide | Asymmetric Alkylation | Fluorinated Amino Acid | High Diastereoselectivity | beilstein-journals.orgnih.gov |

| N-tert-Butylsulfinyl Imine | Various Nucleophiles | Nucleophilic Addition | Fluorinated Chiral Amine | High Stereoselectivity | nih.govcas.cn |

| Thiophene-2,5-bis-oxazoline Ligand (L5) with Cu(OTf)2 | Indole (B1671886) and β-nitroolefin | Friedel-Crafts Alkylation | Functionalized Indole | Up to 81% ee | mdpi.com |

Advanced Chemical Reactivity and Derivatization Studies of 4 Fluoro Biphenyl 3 Methanamine

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System

The biphenyl core of 4'-Fluoro-biphenyl-3-methanamine is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. rsc.orglibretexts.org The directing effects of the existing substituents—the fluorine atom and the aminomethyl group—play a crucial role in determining the position of incoming electrophiles. The fluorine atom is an ortho-, para-directing deactivator, while the aminomethyl group is an ortho-, para-directing activator. The interplay of these effects, along with steric hindrance, dictates the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts reactions. rsc.org For instance, halogenation can introduce additional chloro, bromo, or iodo groups onto the aromatic rings, further modifying the electronic properties and steric profile of the molecule. libretexts.orgevitachem.com

| Reaction Type | Reagents | Potential Products |

| Halogenation | Cl₂, FeCl₃ | Chloro-substituted derivatives |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted derivatives |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | Alkyl-substituted derivatives |

Nucleophilic Reactions of the Primary Amine Functionality

The primary amine group is a key site for a wide range of nucleophilic reactions, allowing for the straightforward synthesis of various derivatives.

The primary amine of this compound readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. acs.org

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylated derivatives. This reaction is a common strategy to introduce a variety of functional groups and to build more complex molecular architectures.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in a basic medium affords sulfonamides. researchgate.net These derivatives are often utilized for their distinct chemical properties and potential biological activities. acs.orgnih.gov

| Reagent Type | Example Reagent | Product Type |

| Acyl Halide | Acetyl chloride | Amide |

| Acid Anhydride | Acetic anhydride | Amide |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide |

The nitrogen atom of the primary amine can undergo alkylation to form secondary and tertiary amines. This can be achieved through reactions with alkyl halides or via reductive amination. nih.gov Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. nih.gov This method is particularly useful for introducing a wide range of alkyl groups.

The primary amine can react with various chloroformates or isocyanates to produce carbamate (B1207046) derivatives. nih.govgoogle.com For example, reaction with benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O) are standard methods for protecting the amine group during multi-step syntheses. These protecting groups can be selectively removed under specific conditions. Reaction with isocyanates provides a direct route to urea (B33335) derivatives. nih.gov

Oxidative Transformations of the Amine Group

The primary amine group of this compound can be oxidized to other nitrogen-containing functional groups. evitachem.com Depending on the oxidizing agent and reaction conditions, the amine can be converted to nitroso or nitro derivatives. evitachem.com For instance, strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of the corresponding nitro compound. evitachem.com More controlled oxidation can yield hydroxylamines or oximes. These transformations are valuable for introducing different functionalities and for use in further synthetic manipulations. Recent advances in photoredox catalysis have also enabled the generation of N-centered radicals from amines, which can then participate in a variety of carbon-nitrogen bond-forming reactions. chinesechemsoc.org

Metal-Catalyzed Transformations Involving the Biphenyl or Amine Moiety

Metal-catalyzed reactions offer powerful tools for modifying both the biphenyl scaffold and the amine functionality of this compound.

The aromatic rings of the biphenyl system can participate in various cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings. rsc.orgrsc.org These reactions, typically catalyzed by palladium complexes, allow for the formation of new carbon-carbon bonds, enabling the synthesis of more elaborate biphenyl structures. rsc.orguni-muenchen.deresearchgate.net For example, a Suzuki-Miyaura coupling could be employed to introduce an additional aryl or heteroaryl group onto one of the phenyl rings. rsc.org

The amine group can also be involved in metal-catalyzed processes. Palladium-catalyzed C-N cross-coupling reactions, also known as Buchwald-Hartwig amination, are a prominent example, although these are more commonly used to form the amine rather than react it. mit.edu However, the amine can direct ortho-metalation, allowing for functionalization at the position adjacent to the aminomethyl group. Additionally, transition metal catalysts can facilitate a variety of transformations for the synthesis of chiral amines, such as asymmetric hydrogenation and reductive amination. acs.org

Functionalization for the Development of Novel Molecular Scaffolds

The chemical reactivity of this compound, particularly the primary amine of the aminomethyl group, serves as a versatile anchor for chemical modification and the construction of novel molecular scaffolds. This functional handle allows for a variety of chemical transformations, including acylation, alkylation, and condensation reactions, which are instrumental in the synthesis of diverse and complex molecular architectures. These derivatization strategies are pivotal in medicinal chemistry and materials science for developing compounds with tailored properties.

Research into the derivatization of structurally related aminomethylbiphenyl compounds has revealed several key strategies for scaffold development. These strategies can be extrapolated to this compound, highlighting its potential as a valuable building block in the synthesis of innovative molecular frameworks.

One prominent approach involves the acylation of the primary amine with various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents. This reaction yields amide derivatives, which can be designed to incorporate additional functional groups or to act as precursors for subsequent cyclization reactions. For instance, reaction with a suitably substituted propanoyl chloride can lead to the formation of an amide that, upon further manipulation, could form a heterocyclic ring system. An example of this is the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, which involves the reaction of an amine with a biphenyl-containing acyl chloride to create a more complex, bio-functional hybrid molecule. mdpi.com

Another significant derivatization pathway is the reaction with sulfonyl chlorides to form sulfonamides. This functional group is a common feature in many biologically active compounds due to its ability to act as a hydrogen bond acceptor and its metabolic stability. The synthesis of N-(3-fluoro-4-methoxyphenyl)-N-(4-methoxybenzyl)benzenesulfonamide from a primary amine demonstrates a multi-step process involving sulfonamide formation followed by alkylation, showcasing the potential for creating highly substituted scaffolds. mdpi.com

Furthermore, the primary amine of biphenylmethanamine derivatives can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). These imines are valuable intermediates that can be reduced to secondary amines or utilized in cyclization reactions to generate a wide array of heterocyclic systems. This approach is fundamental in the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

The development of novel molecular scaffolds from biphenyl structures is also exemplified in the synthesis of inhibitors for various biological targets. For example, hydroxypyridone carboxylic acid scaffolds featuring a crucial N-1 biarylmethyl moiety have been designed as inhibitors of HIV reverse transcriptase-associated RNase H. nih.gov This involves the construction of a pyridone carboxylate core and its subsequent functionalization with a biphenylmethyl group, indicating a viable strategy for utilizing this compound. nih.gov

Similarly, the synthesis of hepsin inhibitors has been achieved using a 2-(4-hydroxybiphenyl-3-yl)-1H-indole-5-carboximidamide scaffold. nih.gov The synthesis of such complex molecules often involves multi-step sequences, including palladium-catalyzed cross-coupling reactions to construct the core biphenyl structure, followed by the elaboration of functional groups to build the final heterocyclic system. nih.gov These examples underscore the importance of the biphenylmethanamine framework as a template for designing targeted therapeutic agents.

The following table summarizes potential derivatization strategies for this compound based on analogous chemical transformations reported for similar compounds, leading to the development of novel molecular scaffolds.

| Scaffold Type | Derivatization Strategy | Key Intermediates/Reagents | Potential Application Area | Reference |

| Amide-Coumarin Hybrids | Acylation with a coumarin-containing acyl chloride. | 7-amino-4-methyl-2H-chromen-2-one, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride | Bio-functional materials, Medicinal chemistry | mdpi.com |

| Hydroxypyridone Carboxylic Acids | N-alkylation of a pyridone core with a biphenylmethyl halide. | Pyridone carboxylate, 4'-bromomethyl-biphenyl derivative | Antiviral agents (e.g., HIV RNase H inhibitors) | nih.gov |

| Indole-Based Scaffolds | Multi-step synthesis involving indole (B1671886) formation and functional group manipulation. | 4-aminobenzonitrile, 5'-bromo-2'-hydroxyacetophenone, arylboronic acids | Enzyme inhibitors (e.g., hepsin inhibitors) | nih.gov |

| Biphenyl Coumarins | Suzuki coupling of a bromo-functionalized coumarin (B35378) with a biphenylboronic acid. | 7-[(4-bromo)benzyloxy]coumarin, biphenylboronic acid | Antibacterial agents (e.g., helicase inhibitors) | nih.gov |

| Substituted Sulfonamides | Reaction with a sulfonyl chloride followed by further modification. | Benzenesulfonyl chloride derivatives | Medicinal chemistry | mdpi.com |

These studies collectively demonstrate the significant potential of this compound as a versatile starting material for the synthesis of a wide range of novel and complex molecular scaffolds with potential applications in various fields of chemical and biological research. The strategic functionalization of its primary amine group opens up numerous avenues for creating libraries of diverse compounds for screening and development.

Spectroscopic and Computational Characterization in Academic Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural determination of organic molecules in solution. slideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

High-Resolution Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) is fundamental to defining the structure of 4'-Fluoro-biphenyl-3-methanamine by providing information about the number, environment, and connectivity of hydrogen atoms. slideshare.netjchps.com The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of each proton. Protons in different parts of the molecule will experience different levels of shielding from the external magnetic field, resulting in distinct signals. libretexts.org

In a typical ¹H NMR spectrum of a related compound, 4-fluoro-1,1'-biphenyl, aromatic protons appear in the range of δ 7.1-7.6 ppm. rsc.orgchemicalbook.com For this compound, the protons on the two phenyl rings would exhibit complex splitting patterns (multiplets) due to coupling with neighboring protons and the fluorine atom. The benzylic protons of the methanamine group (-CH₂NH₂) would likely appear as a singlet around δ 4.09 ppm. rsc.org The protons of the amine group (-NH₂) may present as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | ~7.1 - 7.8 | Multiplet (m) |

| Benzylic Protons (-CH₂NH₂) | ~4.1 | Singlet (s) |

| Amine Protons (-NH₂) | Variable | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR for Carbon Backbone Analysis

Carbon-13 NMR spectroscopy provides critical information about the carbon framework of a molecule. udel.edu Since the natural abundance of the ¹³C isotope is low (~1.1%), the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For this compound, the ¹³C NMR spectrum would display distinct signals for each of the 13 carbon atoms in the molecule, unless symmetry renders some carbons chemically equivalent. The carbon atoms of the biphenyl (B1667301) rings would resonate in the aromatic region, typically between δ 110 and 160 ppm. rsc.org The carbon atom attached to the fluorine (C-F) will show a characteristic large coupling constant (¹JCF), which is a clear diagnostic feature. rsc.orgumich.edu The benzylic carbon of the methanamine group would be expected to appear in the range of δ 40-45 ppm. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | ~110 - 160 |

| Carbon bonded to Fluorine (C-F) | ~160 - 165 (with large ¹JCF) |

| Benzylic Carbon (-CH₂NH₂) | ~40 - 45 |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms within a molecule. magritek.comthermofisher.com The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making ¹⁹F NMR a valuable tool. organicchemistrydata.org

In the ¹⁹F NMR spectrum of this compound, a single signal is expected, corresponding to the single fluorine atom. The chemical shift of this signal is sensitive to the electronic effects of the substituents on the biphenyl ring system. nih.gov For fluorinated aromatic compounds, the chemical shifts typically appear in the range of -100 to -130 ppm relative to a standard reference like CFCl₃. colorado.edu The coupling of the fluorine atom to adjacent protons will result in a multiplet, providing further structural information.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

While 1D NMR spectra provide information about the chemical shifts and multiplicities of individual nuclei, 2D NMR techniques are essential for unambiguously determining the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. researchgate.net For this compound, COSY would be instrumental in tracing the proton-proton connectivities within each of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds. nih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the methanamine group to the correct position on the biphenyl ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₃H₁₂FN), the expected exact molecular weight is approximately 201.24 g/mol . bldpharm.comnih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule might include the loss of the aminomethyl group (-CH₂NH₂) or cleavage at the biphenyl linkage. The resulting fragment ions can help to confirm the connectivity of the different parts of the molecule.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₃H₁₂FN |

| Molecular Weight | 201.24 g/mol bldpharm.comnih.gov |

| Expected [M+H]⁺ Ion | m/z 202.1027 |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info Different chemical bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a "molecular fingerprint".

For this compound, the IR spectrum would exhibit several key absorption bands:

N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- group will appear just below 3000 cm⁻¹.

C=C Stretching: The aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is expected in the range of 1020-1250 cm⁻¹.

C-F Stretching: The C-F bond will show a strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.

The unique combination of these absorption bands provides strong evidence for the presence of the key functional groups within the this compound molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H (-CH₂-) | C-H Stretch | <3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl Amine | C-N Stretch | 1020 - 1250 |

| Aryl Fluoride | C-F Stretch | 1000 - 1400 |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools for understanding the properties and behavior of molecules like this compound at an atomic level. These theoretical investigations complement experimental data, offering insights into electronic structure, conformational dynamics, and interactions with biological targets, thereby guiding the design of new molecules with desired activities.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgppor.az For this compound, DFT calculations are instrumental in predicting its geometry, electronic properties, and chemical reactivity.

The electronic properties are elucidated by analyzing the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. ppor.az A smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ppor.az For this compound, the MEP would likely show negative potential (red/yellow) around the fluorine atom and the nitrogen of the amine group, indicating these are regions susceptible to electrophilic attack or capable of forming hydrogen bonds. Positive potential (blue) would be expected around the amine hydrogens. researchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capacity. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.1 Debye | Measures overall polarity of the molecule. |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. qub.ac.uk These simulations are invaluable for understanding the conformational flexibility of this compound and its non-covalent interactions with biological macromolecules, such as proteins. uq.edu.auacs.org

Detailed Research Findings: For a flexible molecule like this compound, MD simulations can explore its conformational landscape. A key aspect is the torsional rotation around the C-C bond connecting the two phenyl rings, which dictates the molecule's "twist." Simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. qub.ac.uk This conformational sampling is crucial because the biological activity of a ligand often depends on its ability to adopt a specific conformation to fit into a receptor's binding pocket. ethz.ch

When studying the interaction of this compound with a target protein (e.g., PD-L1), MD simulations can model the dynamic process of binding. rug.nl They can identify key intermolecular interactions, such as hydrogen bonds between the methanamine group and polar residues, π-π stacking involving the biphenyl rings, and hydrophobic interactions. acs.orgacs.org The stability and lifetime of these interactions can be quantified throughout the simulation, providing a detailed picture of the binding mode and affinity. acs.org

Table 2: Potential Intermolecular Interactions for this compound from MD Simulations

| Interaction Type | Potential Molecular Groups Involved | Potential Interacting Residues in Target |

|---|---|---|

| Hydrogen Bond | -NH2 group (donor), -F atom (acceptor) | Asp, Glu, Ser, Thr (acceptors/donors) |

| π-π Stacking | Biphenyl rings | Phe, Tyr, Trp, His |

| Hydrophobic | Phenyl rings | Ala, Val, Leu, Ile, Met |

| C-H···π | Aromatic C-H bonds | Aromatic side chains (Phe, Tyr, Trp) |

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity or a specific property. uninsubria.itmpbou.edu.in For a series of analogs based on the this compound scaffold, QSAR can be a powerful tool to understand the structural requirements for activity and to design more potent compounds. chemimpex.comiccs-nl.org

Detailed Research Findings: The development of a QSAR model begins with a dataset of compounds with known activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. uninsubria.it These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies). umweltbundesamt.de

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build an equation that links the descriptors to the observed activity. iccs-nl.org For example, a QSAR model might reveal that higher potency is correlated with a specific range for the biphenyl dihedral angle and the presence of a hydrogen bond donor at the 3-position.

The resulting model, once validated, can be used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. uninsubria.it This approach streamlines the drug discovery process by focusing resources on compounds with a higher probability of success. sci-hub.se

Table 3: Examples of Descriptors Used in QSAR Modeling for Biphenyl Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Partial charge on amine nitrogen | Strength of electrostatic/H-bond interactions. |

| Steric/Topological | Molecular Shape Indices | Size and shape of the molecule. |

| Hydrophobicity | LogP (Octanol-water partition coefficient) | Lipophilicity and ability to cross membranes. umweltbundesamt.de |

| Quantum Chemical | LUMO Energy | Chemical reactivity and interaction capabilities. |

Fragment-Based Drug Discovery (FBDD) is a strategy that begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. whiterose.ac.uktue.nl These hits are then optimized and grown or linked together to produce a higher-affinity lead compound. Computational methods are integral to this process.

Detailed Research Findings: In the context of this compound, a computational fragment-based approach would involve its deconstruction into constituent parts, such as the 4-fluorophenyl group, the central phenyl ring, and the methanamine moiety. acs.org The binding contribution of each of these fragments to a specific target can be assessed computationally through methods like docking or free energy calculations. This analysis helps in calculating "group efficiency" (GE), which measures the binding energy contribution per heavy atom of the fragment. acs.org

Pharmacophore modeling, which defines the essential 3D arrangement of features required for biological activity, is also a key tool. nih.gov A pharmacophore model derived from active biphenyl compounds might specify a hydrophobic aromatic feature (the biphenyl core), a hydrogen bond donor (the amine), and a halogen bond acceptor (the fluorine). rug.nl Computational screening of fragment libraries against this pharmacophore can identify novel chemical building blocks that can be used to replace or modify parts of the original this compound scaffold to improve properties like affinity, selectivity, or metabolic stability. nih.gov

Table 4: Hypothetical Fragment-Based Deconstruction and Analysis

| Fragment of this compound | Role in Binding (Hypothetical) | Potential for Optimization |

|---|---|---|

| 4-Fluorophenyl | Occupies a hydrophobic pocket; Fluorine may form specific interactions. | Replace with other halogenated or substituted phenyl rings. |

| Phenyl-methanamine | Provides core scaffold and key hydrogen bonding from the amine. | Alter linker length or rigidity; introduce substituents on the phenyl ring. |

| Methanamine Group | Forms critical salt bridge or hydrogen bond interactions. | Modify basicity or replace with other hydrogen bonding groups. |

Role in Mechanistic Studies and Structure Activity Relationship Sar Research

Investigation of Reaction Mechanisms in Chemical Transformations

While direct studies on the reaction mechanisms involving 4'-Fluoro-biphenyl-3-methanamine are not extensively detailed in the public domain, its synthesis and the synthesis of its analogues rely on fundamental chemical transformations whose mechanisms are of broad interest. The primary method for creating the biphenyl (B1667301) core is the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.gov This palladium-catalyzed reaction involves the coupling of an aryl halide with an aryl boronic acid. rsc.org The synthesis of this compound or its precursors, such as (biphenyl-4-yl)methylamines, utilizes this powerful carbon-carbon bond-forming reaction. acs.org

Furthermore, the introduction of the aminomethyl group often involves reactions like reductive amination. nih.gov These multi-step synthetic sequences provide platforms for chemists to study reaction intermediates, catalyst efficiency, and the influence of substituents (like the fluorine atom) on reaction outcomes, thereby contributing to a deeper understanding of these important chemical transformations.

Elucidation of Structure-Activity Relationships (SAR) in Bioactive Analogues

This compound is a key building block for creating libraries of bioactive analogues. By systematically modifying its structure, researchers can probe the interactions between a molecule and its biological target, a process known as Structure-Activity Relationship (SAR) studies. This helps in optimizing potency, selectivity, and pharmacokinetic properties.

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to enhance its properties. tandfonline.com Fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond can significantly alter a molecule's biological profile. tandfonline.com

Electronic Effects : As the most electronegative element, fluorine can change the electron distribution in the molecule. This can impact the acidity or basicity (pKa) of nearby functional groups, which in turn affects bioavailability and membrane permeation. tandfonline.com In some contexts, fluorine substitution has been shown to increase cell penetration, potentially due to increased lipophilicity. tandfonline.com

Binding Interactions : Although only slightly larger than a hydrogen atom, a fluorine atom can cause significant changes in how a molecule binds to a receptor or enzyme. tandfonline.com It can participate in unique interactions, such as orthogonal multipolar C–F···C=O interactions, or alter the conformation of the molecule to favor a more active binding pose. The effect is highly position-dependent; for instance, in a series of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a 3-fluoro substitution on a biphenyl ring was beneficial for activity, while a 2-fluoro substitution had a negative effect. nih.gov

Metabolic Stability : Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability and half-life of the compound. tandfonline.comresearchgate.net

The table below illustrates the effect of fluorine substitution position on the anti-HIV-1 activity of certain biphenyl derivatives.

| Compound | R¹ Substitution | EC₅₀ (µM) nih.gov |

| 10a | H | >1.0 |

| 10b | 2-F | >1.0 |

| 10c | 3-F | 0.33 |

EC₅₀: Half-maximal effective concentration against WT HIV-1.

The biphenyl scaffold itself plays a crucial role in biological activity, often enhancing π-π interactions within the hydrophobic cavities of target proteins. nih.gov The substitution pattern on both phenyl rings is a key determinant of potency and selectivity.

In studies of diarylpyrimidine NNRTIs, the position of substituents on the second phenyl ring (the one not bearing the primary linker) was critical. Activity generally followed the order of 4'-position > 2'-position > 3'-position. nih.gov Furthermore, the electronic nature of the substituent mattered: electron-withdrawing groups like cyano (CN) and fluoro (F) were more beneficial for activity than electron-donating groups like methyl (CH₃) or methoxy (B1213986) (OCH₃). nih.gov This highlights that both steric and electronic properties of the substituents on the biphenyl rings govern the molecule's interaction with its target. Compounds with a biphenyl structure are known to exert their effects through various mechanisms, including the disruption of cell membranes and the inhibition of protein synthesis. researchgate.net

The following table summarizes the impact of different substituents at the 4'-position on anti-HIV-1 activity.

| Compound | R² Substitution (at 4'-position) | EC₅₀ (µM) nih.gov |

| 10l | F | 0.11 |

| 10o | Cl | 0.11 |

| 10p | CN | 0.027 |

The aminomethyl group (-CH₂NH₂) is a versatile linker that provides a point of positive charge at physiological pH and can act as a hydrogen bond donor. Its flexibility allows the biphenyl core to adopt an optimal orientation within a binding site.

In the design of bioactive compounds, this linker can be crucial for establishing key interactions with the target protein, such as forming salt bridges with acidic amino acid residues (e.g., aspartate or glutamate). The length and nature of this linker are often modified in SAR studies. For example, derivatives can be prepared where the primary amine is converted to a secondary or tertiary amine, or an amide, to probe the importance of its hydrogen-bonding capacity and basicity for biological response. nih.govnih.gov Studies on 1-(2-phenoxyphenyl)methanamines, which share the methanamine feature, have shown their utility as dual serotonin/noradrenaline reuptake inhibitors, indicating the importance of this functional group for neurotransmitter transporter interactions. nih.gov

Allosteric Modulation and Orthosteric Binding Site Analysis through Structural Modifications

The structural framework of this compound is also relevant in the advanced field of drug discovery targeting allosteric sites. While orthosteric ligands bind to the primary, active site of a receptor or enzyme, allosteric modulators bind to a different, topographically distinct site. researchgate.net This can subtly change the protein's shape, modulating the effect of the natural (endogenous) ligand.

Biphenyl-containing molecules have been identified as positive allosteric modulators (PAMs) for receptors like the dopamine (B1211576) D1 receptor. nih.gov For instance, the compound 2-(fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl was shown to increase the maximal effect of dopamine without being active on its own. nih.gov

By synthesizing analogues of this compound, researchers can explore how changes to the biphenyl rings or the aminomethyl linker affect binding to allosteric sites versus orthosteric sites. This can lead to the development of drugs with more nuanced and potentially safer pharmacological profiles. For example, some bis(indolyl)methane derivatives, which can be seen as structural relatives, have been found to bind to the allosteric drug binding pocket of certain anticancer targets. acs.org This line of research is critical for developing new therapeutic strategies for complex diseases. nih.gov

Applications in Advanced Chemical Research and Materials Science

Reagent in Biochemical Assays for Specific Biomolecule Detection

While specific, detailed research on the use of 4'-Fluoro-biphenyl-3-methanamine as a reagent in biochemical assays is not extensively documented in publicly available literature, its structural features suggest potential applications in this area. Chemical suppliers note its utility as a reagent for facilitating the detection of specific biomolecules, which can aid in diagnostic applications. chemimpex.com The core structure, a fluorinated biphenyl (B1667301), is a known fluorophore, a molecule that can re-emit light upon light excitation. This property is fundamental to the development of fluorescent probes for bio-imaging and assays. nih.govki.se

The amine group present in this compound provides a reactive handle for conjugation to other molecules. This allows it to be chemically linked to specific recognition elements, such as antibodies, peptides, or nucleic acid sequences, to create targeted probes for detecting specific biomolecules of interest. The fluorine atom can enhance the photophysical properties of the biphenyl fluorophore, such as improving quantum yield and photostability, which are crucial for sensitive detection assays. nih.gov

The general principle of such an assay would involve the this compound-based probe binding to its target biomolecule. This binding event could then be detected and quantified by measuring the fluorescence of the probe. While specific examples for this compound are not detailed, the broader class of fluorinated aromatic compounds is actively researched for creating fluorescent probes for various biological applications. nih.govki.se

Precursor for Advanced Materials Development

The unique combination of a rigid biphenyl backbone, a reactive amine group, and an electronegative fluorine atom makes this compound a valuable precursor for the development of advanced materials with tailored properties.

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy (leading to water and oil repellency), and low refractive index. researchgate.net The incorporation of fluorinated monomers, such as those derived from this compound, into polymer chains can impart these desirable characteristics.

Research on related fluorinated biphenyl compounds has demonstrated their utility in creating high-performance polymers. For instance, fluorinated biphenyls are used in the synthesis of polyimides, a class of high-performance polymers known for their thermal stability and mechanical strength. uva.es The introduction of fluorine can enhance properties like gas permeability and solubility, which is advantageous for applications such as gas separation membranes. uva.es

A study on the synthesis of poly(aryl ether-bisketone)s from 4,4'-bis(p-fluorobenzoyl)biphenyl, a related fluorinated biphenyl, resulted in polymers with high glass-transition and melting temperatures, as well as improved solvent resistance compared to their non-fluorinated analogues. psu.edu The amine group in this compound provides a reactive site for polymerization reactions, allowing it to be incorporated into various polymer backbones, such as polyamides and polyimides. The resulting polymers could be used as high-performance coatings with enhanced durability, chemical resistance, and hydrophobicity.

Table 1: Properties of Polymers Synthesized from a Related Fluorinated Biphenyl Monomer

| Polymer | Glass Transition Temperature (°C) | Melting Temperature (°C) |

| Poly(aryl ether-bisketone) from 4,4'-bis(p-fluorobenzoyl)biphenyl and Bisphenol A | 210 | 385 |

| Poly(aryl ether-bisketone) from 4,4'-bis(p-fluorobenzoyl)biphenyl and t-Butylhydroquinone | 235 | Amorphous |

This table presents data for polymers synthesized from a structurally related fluorinated biphenyl to illustrate the impact of such monomers on polymer properties. psu.edu The specific properties of polymers derived from this compound may vary.

The field of organic electronics is continuously searching for new materials with optimized properties for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Fluorinated biphenyls have emerged as a promising class of materials for these applications due to their inherent rigidity, chemical stability, and tunable electronic properties. rsc.orgnih.gov

The introduction of fluorine atoms into organic semiconductor molecules can lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This can facilitate electron injection and transport in n-type or ambipolar organic semiconductors, which is often a limiting factor in device performance. The strong electron-withdrawing nature of fluorine can also enhance the electron mobility of the material.

While specific research on this compound in OLEDs is not prominent, studies on other fluorinated biphenyl derivatives have shown their potential. For example, fluorinated biphenyls have been used to develop materials for OLEDs and liquid crystal displays (LCDs). rsc.orgnih.gov The biphenyl core provides a rigid and planar structure that can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. The methanamine group could serve as a modifiable site to further tune the electronic properties or to attach the molecule to other components in a device structure. Research on new fluorinated 9,9′-bianthracene derivatives, which share the biphenyl scaffold, has demonstrated their potential as highly efficient pure blue emitters for OLEDs. researchgate.net

Environmental Studies of Chemical Behavior and Degradation in Various Conditions

The increasing use of fluorinated compounds has raised interest in their environmental fate and potential for degradation. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making many fluorinated compounds persistent in the environment. nih.gov Studies on the environmental behavior of fluorinated biphenyls, such as this compound, are crucial for understanding their potential impact on ecosystems.

Research has shown that some microorganisms are capable of degrading fluorinated aromatic compounds. A study on the degradation of 4-fluorobiphenyl (B1198766) (4-FBP) by the ectomycorrhizal fungus Tylospora fibrillosa demonstrated that the fungus could biotransform over 50% of the supplied 4-FBP. nih.gov The primary degradation products identified were 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol, indicating that hydroxylation of the aromatic ring is a key initial step in the degradation pathway. nih.gov

Similarly, the biphenyl-degrading bacterium Pseudomonas pseudoalcaligenes KF707 has been shown to utilize 2- and 4-fluorobiphenyl as sole carbon and energy sources. oup.com The degradation proceeds through the classical biphenyl (Bph) pathway, leading to the formation of fluorobenzoate. oup.comdoi.org However, the ability of the microorganism to fully mineralize the compound depends on its capacity to metabolize the resulting halobenzoate intermediate. oup.com

Table 2: Microbial Degradation of Fluorobiphenyls

| Organism | Substrate | Major Metabolites | Reference |

| Tylospora fibrillosa (fungus) | 4-Fluorobiphenyl | 4-Fluorobiphen-4′-ol, 4-Fluorobiphen-3′-ol | nih.gov |

| Pseudomonas pseudoalcaligenes KF707 (bacterium) | 4-Fluorobiphenyl | 4-Fluorobenzoate, 4-Fluoro-1,2-dihydro-1,2-dihydroxybenzoate | oup.com |

| Pseudomonas pseudoalcaligenes KF707 (bacterium) | 2-Fluorobiphenyl | 2-Fluorobenzoate, 2-Fluoromuconic acid | oup.com |

These studies indicate that while the carbon-fluorine bond is strong, microbial degradation of fluorinated biphenyls is possible under certain environmental conditions. The position of the fluorine atom on the biphenyl ring significantly influences the degradation pathway and the potential for complete mineralization. doi.org

Advanced Medicinal Chemistry Applications and Drug Discovery Research

Intermediate in the Synthesis of Bioactive Molecules and Novel Drug Candidates

4'-Fluoro-biphenyl-3-methanamine serves as a crucial starting material or key intermediate in the synthesis of a diverse array of bioactive molecules and novel drug candidates. The presence of the reactive aminomethyl group allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Therapeutic Agents for Neurological Disorders

The development of therapeutic agents for neurological and neuropsychiatric disorders such as anxiety, depression, schizophrenia, and epilepsy is an area of intense research. One therapeutic strategy involves the inhibition of enzymes like attractin, which is involved in the degradation of neuropeptides such as Neuropeptide Y (NPY). google.com The prolonged activity of NPY through the inhibition of its degradation can lead to antidepressive, anxiolytic, and other neurological benefits. google.com The this compound scaffold can be utilized as a foundational structure for the design and synthesis of novel attractin inhibitors, leveraging the biphenyl (B1667301) moiety for target engagement and the fluoro-substituent to enhance metabolic stability and binding affinity.

Anti-tumor Agent Development, particularly N,N′-diarylureas with Biphenyl Scaffolds

N,N'-diarylureas represent a significant class of anti-tumor agents, with several compounds in this class demonstrating potent inhibitory activity against various kinases involved in cancer progression. The biphenyl scaffold is a key structural feature in many of these inhibitors. Fluorinated N,N'-diarylureas have shown the ability to induce cell-cycle inhibition and apoptosis in metastatic colorectal cancer cells. The this compound is a valuable intermediate for the synthesis of these compounds, where the primary amine can be readily converted into the urea (B33335) linkage, a critical pharmacophore for this class of anti-cancer agents. The fluorine atom can contribute to improved potency and pharmacokinetic properties.

| Compound Class | Therapeutic Target/Mechanism | Significance of Biphenyl Scaffold |

|---|---|---|

| Fluorinated N,N'-diarylureas | AMPK activators, cell-cycle inhibition | Provides a rigid core for optimal presentation of substituents to the target protein. |

| N,N'-diarylureas with 1,3,4-oxadiazole (B1194373) scaffold | Potential anti-tumor drug candidates | Serves as a key component of the diaryl structure, contributing to binding affinity. |

| VEGFR-2 inhibitors with urea units | Inhibition of tumor neovascularization | The biphenyl group can form important interactions within the kinase binding site. |

Anticonvulsant Agents

Research into novel anticonvulsant agents has explored various chemical scaffolds. Notably, derivatives of N-phenylphthalimide and N,N-bis([1,1'-biphenyl]-4-ylmethyl)-4-morpholinoaniline have demonstrated anticonvulsant properties in preclinical models. nih.gov The presence of a biphenyl moiety in these structures suggests its importance for anticonvulsant activity. This compound can serve as a key building block for the synthesis of new analogues in these classes of compounds. The aminomethyl group can be used to introduce the necessary pharmacophoric elements, while the fluorinated biphenyl core can be systematically modified to optimize anticonvulsant efficacy and safety profiles. For instance, 4-amino-N-phenylphthalimides have been identified as potent agents against maximal electroshock seizures (MES) in mice. nih.gov

FimH Antagonists for Anti-Infective Research

Bacterial adhesion to host tissues is a critical step in the initiation of many infections. For uropathogenic Escherichia coli (UPEC), the adhesin FimH plays a crucial role in the colonization of the bladder. Small molecules that can block the binding of FimH to mannosylated host proteins are being investigated as a novel anti-infective strategy. Biphenyl mannosides have emerged as highly potent FimH antagonists. The synthesis of these complex molecules can utilize this compound as a precursor to construct the biphenyl aglycone portion of the antagonist. The fluorine atom can enhance binding affinity through favorable interactions within the FimH binding pocket, and the aminomethyl group can be functionalized to attach the mannose moiety or other key structural features.

Angiotensin II Type 1 (AT1) Receptor Antagonists

Angiotensin II Type 1 (AT1) receptor antagonists, commonly known as "sartans," are a cornerstone in the management of hypertension. A common structural feature of many sartans is a biphenyl scaffold. The introduction of fluorine atoms into these molecules has been explored as a strategy to enhance their pharmacological properties. This compound represents a valuable starting material for the synthesis of novel, non-peptide AT1 receptor antagonists. The aminomethyl group can be elaborated to introduce the acidic functionalities, such as a tetrazole or carboxylic acid, that are characteristic of this class of drugs and are crucial for their binding to the AT1 receptor.

Ligand Design and Optimization Strategies

The unique structural attributes of this compound make it an attractive scaffold for ligand design and optimization in drug discovery. The biphenyl core provides a defined three-dimensional structure that can be tailored to fit into the binding sites of various biological targets. The fluorine atom, with its small size and high electronegativity, can be strategically placed to modulate local electronic environments, improve metabolic stability by blocking sites of metabolism, and enhance binding affinity through favorable interactions such as hydrogen bonds or dipole-dipole interactions.

Rational Design of Targeted Treatments

The principles of rational drug design rely on a detailed understanding of the molecular interactions between a drug candidate and its biological target. The structural characteristics of this compound make it an attractive starting point for the rational design of targeted therapies. The biphenyl core provides a versatile scaffold that can be readily modified to optimize binding to a variety of protein targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

The presence of the methanamine group offers a key interaction point, capable of forming hydrogen bonds or salt bridges with amino acid residues in a target's binding site. Furthermore, the fluorine atom can engage in favorable orthogonal multipolar interactions with backbone amides or other polar residues, enhancing binding affinity and selectivity. Medicinal chemists can systematically explore the chemical space around the this compound core, synthesizing analogs with varied substituents to probe the steric and electronic requirements of a target's binding pocket and thereby design highly potent and selective inhibitors or modulators.

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. These initial hits are then optimized and grown into more potent drug candidates.

This compound, with a molecular weight that aligns with the principles of FBDD, can serve as a valuable fragment. Its constituent parts—the fluorinated phenyl ring, the second phenyl ring, and the methanamine group—can each make independent contributions to binding. High-throughput screening techniques, such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy, can be employed to identify its binding to targets of interest. Once a binding interaction is confirmed, the modular nature of the this compound scaffold allows for systematic elaboration, where chemists can grow the fragment in vectors that maximize favorable interactions with the target protein, a process often guided by structural biology techniques like X-ray crystallography.

Exploration of New Pharmaceutical Chemical Space

The quest for novel drugs often necessitates the exploration of new areas of chemical space. The unique combination of a flexible biphenyl scaffold, a polar methanamine group, and an electronegative fluorine atom in this compound provides a distinct entry point into underexplored regions of chemical space.

By utilizing this compound as a foundational building block, chemists can generate diverse libraries of molecules with novel three-dimensional shapes and properties. This exploration can lead to the identification of compounds with unprecedented biological activities and mechanisms of action. The strategic incorporation of the fluorobiphenyl moiety can lead to molecules with distinct physicochemical properties compared to their non-fluorinated counterparts, potentially unlocking interactions with previously "undruggable" targets.

Pharmacokinetic Property Modulation through Fluorination

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacokinetic properties, a concept well-exemplified by this compound. Fluorine's high electronegativity and small size can have profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Specifically, the fluorine atom in this compound can influence several key pharmacokinetic parameters:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. By placing a fluorine atom at a potential site of metabolic oxidation on the biphenyl ring, the metabolic stability of the compound can be significantly increased. This leads to a longer half-life in the body and potentially allows for less frequent dosing.

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for drugs targeting intracellular proteins or the central nervous system.

pKa Modulation: The electron-withdrawing nature of fluorine can influence the basicity (pKa) of the nearby methanamine group. This modulation can affect the compound's solubility, ionization state at physiological pH, and its ability to interact with biological targets and transporters.

| Pharmacokinetic Parameter | Effect of 4'-Fluorination | Implication in Drug Design |

|---|---|---|

| Metabolic Stability | Increased resistance to oxidative metabolism | Longer drug half-life, potential for reduced dosing frequency |

| Lipophilicity | Generally increased | Improved cell membrane permeability and potential for CNS penetration |

| pKa of Methanamine | Can be lowered due to inductive effects | Altered solubility and ionization, impacting absorption and target binding |

Development of Chemical Probes for Biological Target Identification and Validation